ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
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Overview
Description
This compound, also known as Dabigatran Etexilate EP Impurity C , is a chemical substance used for research, analysis, and scientific education . It is a prodrug of dabigatran, a novel oral anticoagulant belonging to the class of direct thrombin inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C34H41N7O5 . The InChI code is 1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44) .Scientific Research Applications
Chemical Structure and Properties
Ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate, as explored in the study of Liu et al. (2012), presents a complex chemical structure with significant intramolecular hydrogen bonding and a notable arrangement of benzene and pyridine rings. The compound's crystal structure and water molecule interactions have been detailed, highlighting its structural intricacies (Hong-qiang Liu et al., 2012).
Synthetic Approaches
Synthesis of this compound has been a focus of several studies. An improved synthesis method was developed by Zhong Bo-hua (2012), enhancing efficiency and environmental friendliness. This process involved a series of reactions starting from 4-(methylamino)-3-nitrobenzoic acid, leading to higher yield and reduced pollution (Zhong Bo-hua, 2012). Cheng Huansheng (2013) also synthesized the compound, focusing on different reaction stages and yielding about 48% (Cheng Huansheng, 2013).
Biological Activities
The compound's potential in medicinal chemistry is highlighted by its evaluation against gastric cancer cell lines. Liu et al. (2019) synthesized and tested the compound, indicating its application in cancer research and potential therapeutic uses (L.-Z. Liu et al., 2019).
Antimicrobial Applications
In addition to cancer research, the compound has been studied for its antimicrobial properties. Abdel-Ghany et al. (2013) synthesized a related dipeptide derivative and evaluated its antimicrobial activity. This research broadens the compound's potential application in treating infections (I. Abdel-Ghany et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
1610758-20-7 |
---|---|
Molecular Formula |
C34H41N7O5 |
Molecular Weight |
627.73 |
IUPAC Name |
ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-5-23(6-2)22-46-34(44)39-32(35)24-11-14-26(15-12-24)37-21-30-38-27-20-25(13-16-28(27)40(30)4)33(43)41(19-17-31(42)45-7-3)29-10-8-9-18-36-29/h8-16,18,20,23,37H,5-7,17,19,21-22H2,1-4H3,(H2,35,39,44) |
SMILES |
CCC(CC)COC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
O-(2-Ethylbutyl) Dabigatran Ethyl Ester; N-[[2-[[[4-[[[(2-Ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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